1,3,5-Tripropyl-1,3,5-triazinane
Overview
Description
1,3,5-Tripropyl-1,3,5-triazinane is a chemical compound with the molecular formula C12H27N3. It belongs to the class of triazinanes, which are nitrogen-containing heterocycles. This compound is characterized by its three propyl groups attached to the nitrogen atoms in the triazinane ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s known that triazinane derivatives can interact with their targets through various mechanisms, such as binding to active sites or altering the electronic structure . More detailed studies are required to understand the specific interactions of 1,3,5-Tripropyl-1,3,5-triazinane with its targets .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the bioavailability of the compound. Future research should focus on these aspects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tripropyl-1,3,5-triazinane can be synthesized through the cyclocondensation of propylamine with formaldehyde. The reaction typically involves the use of a solvent such as methanol and a catalyst like triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the triazinane ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tripropyl-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazinane oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The propyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Triazinane oxides.
Reduction: Amine derivatives.
Substitution: Various substituted triazinanes depending on the reagents used.
Scientific Research Applications
1,3,5-Tripropyl-1,3,5-triazinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nitrogen-containing heterocycles and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacological agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- 1,3,5-Triallyl-1,3,5-triazinane
- 1,3,5-Triaryl-1,3,5-triazinane
- 1,3,5-Tribenzyl-1,3,5-triazinane
Comparison: 1,3,5-Tripropyl-1,3,5-triazinane is unique due to its specific propyl groups, which impart distinct chemical and physical properties compared to other triazinanes. For example, 1,3,5-triallyl-1,3,5-triazinane has allyl groups that make it more reactive in polymerization reactions, while 1,3,5-triaryl-1,3,5-triazinane has aryl groups that enhance its stability and electronic properties .
Properties
IUPAC Name |
1,3,5-tripropyl-1,3,5-triazinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-4-7-13-10-14(8-5-2)12-15(11-13)9-6-3/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHBVWJGMBYPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CN(CN(C1)CCC)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065333 | |
Record name | 1,3,5-Triazine, hexahydro-1,3,5-tripropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13036-81-2 | |
Record name | Hexahydro-1,3,5-tripropyl-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13036-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine, hexahydro-1,3,5-tripropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine, hexahydro-1,3,5-tripropyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazine, hexahydro-1,3,5-tripropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-1,3,5-tripropyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.625 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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